6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline is a heterocyclic compound that contains both quinoxaline and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common approach includes the formation of the quinoxaline core followed by the introduction of the azetidine and pyrazole groups through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.
Reduction: Reduction reactions can be employed to modify the quinoxaline ring or the pyrazole moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the quinoxaline or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoxaline derivatives and pyrazole-containing molecules, such as:
- 2-chloroquinoxaline
- 4-chloro-1H-pyrazole
- 3-(4-chlorophenyl)-1H-pyrazole
Uniqueness
What sets 6-chloro-2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}quinoxaline apart is its combination of the quinoxaline and pyrazole moieties, which may confer unique biological activities and chemical reactivity. This dual functionality can be advantageous in the design of new drugs or materials with specific properties.
Properties
Molecular Formula |
C15H13Cl2N5 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-chloro-2-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]quinoxaline |
InChI |
InChI=1S/C15H13Cl2N5/c16-11-1-2-13-14(3-11)18-5-15(20-13)21-6-10(7-21)8-22-9-12(17)4-19-22/h1-5,9-10H,6-8H2 |
InChI Key |
BVFFZZXVDYQVPK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CN=C3C=C(C=CC3=N2)Cl)CN4C=C(C=N4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.